molecular formula C19H13ClFNO2 B5785652 N-[4-(4-chlorophenoxy)phenyl]-2-fluorobenzamide

N-[4-(4-chlorophenoxy)phenyl]-2-fluorobenzamide

Cat. No.: B5785652
M. Wt: 341.8 g/mol
InChI Key: YXQWQGHJQZTVAH-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenoxy)phenyl]-2-fluorobenzamide is an organic compound with the molecular formula C19H13ClFNO2 It is a member of the benzamide class of compounds, characterized by the presence of a benzamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-chlorophenoxy)phenyl]-2-fluorobenzamide typically involves the reaction of 4-chlorophenol with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the phenoxide ion attacks the carbonyl carbon of the benzoyl chloride, forming the desired benzamide product. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography. The choice of reagents and solvents would be influenced by factors such as cost, availability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-chlorophenoxy)phenyl]-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the amide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, halogens (Cl2, Br2) for halogenation

Major Products Formed

    Oxidation: Carboxylic acids, quinones

    Reduction: Amines

    Substitution: Nitro, sulfonyl, or halogenated derivatives

Scientific Research Applications

N-[4-(4-chlorophenoxy)phenyl]-2-fluorobenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its structural features make it a potential candidate for the development of enzyme inhibitors.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenoxy)phenyl]-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, preventing the substrate from accessing the site and thus inhibiting the enzyme’s activity. The exact molecular pathways involved would depend on the specific biological context and the target enzyme or receptor.

Comparison with Similar Compounds

Similar Compounds

    N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide: Known for its antihelmintic properties.

    N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-2-fluorobenzamide: Used in similar research contexts and has comparable structural features.

Uniqueness

N-[4-(4-chlorophenoxy)phenyl]-2-fluorobenzamide is unique due to the presence of both a fluorine atom and a chlorophenoxy group, which can influence its chemical reactivity and biological activity. The combination of these functional groups can result in distinct properties compared to other benzamide derivatives, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[4-(4-chlorophenoxy)phenyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFNO2/c20-13-5-9-15(10-6-13)24-16-11-7-14(8-12-16)22-19(23)17-3-1-2-4-18(17)21/h1-12H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQWQGHJQZTVAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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